molecular formula C14H13ClN2 B1474510 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 1057279-00-1

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1474510
CAS No.: 1057279-00-1
M. Wt: 244.72 g/mol
InChI Key: YUQPOUZHKXFJOY-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound of significant interest in medicinal chemistry due to its structural features. The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in drug discovery, known for its presence in a wide range of bioactive molecules and therapeutics . Recent research has demonstrated the considerable potential of novel tetrahydroisoquinoline derivatives, particularly in developing new antibacterial agents with low potential for resistance against pathogens like S. aureus and M. tuberculosis . Furthermore, the THIQ core is a key foundation for treatments targeting Parkinson's disease, cancer, and cardiovascular disorders . The integration of a chloropyridine moiety, as seen in this compound, is a common strategy in medicinal chemistry to optimize properties like potency and metabolic stability. While the specific biological profile of this compound is a subject for ongoing investigation, its structure positions it as a valuable building block for hit-to-lead optimization campaigns in antibiotic and other therapeutic areas . This product is intended for research purposes such as SAR studies, library synthesis, and target validation. It is supplied as For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-chloropyridin-4-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2/c15-14-9-13(5-7-16-14)17-8-6-11-3-1-2-4-12(11)10-17/h1-5,7,9H,6,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQPOUZHKXFJOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC(=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities. This article explores its various biological effects, including antibacterial, anticancer, anti-inflammatory properties, and its mechanisms of action.

The compound has the following chemical characteristics:

PropertyDetails
Molecular Formula C14H13ClN2
Molecular Weight 244.72 g/mol
CAS Number 1436018-81-3

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies conducted against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL. Notably, it showed comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit cancer cell proliferation across various types of cancer cell lines. The IC50 values for different cell lines ranged from 7 to 20 µM, suggesting that it effectively targets specific molecular pathways involved in cancer progression .

Case Study: Breast Cancer

In a specific case study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in significant reductions in cell viability and alterations in cell morphology indicative of apoptosis. The compound's mechanism appears to involve the modulation of cell cycle progression, particularly arresting cells in the S phase .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer effects, this compound has shown promising anti-inflammatory activity. In vitro tests demonstrated that it inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 10 µg/mL. This suggests that the compound could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial growth and cancer cell proliferation.
  • Modulation of Signaling Pathways : It affects signaling pathways related to inflammation and apoptosis in cancer cells.
  • Antioxidant Properties : Potential antioxidant effects may contribute to its neuroprotective and anti-inflammatory activities .

Comparison with Similar Compounds

Aryl-Substituted THIQ Derivatives

Examples :

  • 2-Phenyl-/Methoxyphenyl-THIQ-1-carbonitriles (e.g., 2-(2-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile) .

Structural Differences :

  • The target compound has a chloropyridinyl group, whereas these analogs feature phenyl or methoxyphenyl groups at the 2-position.

N-Substituted THIQ Derivatives

Examples :

  • N-Methyl-THIQ Derivatives (e.g., N-methyl-1,2,3,4-tetrahydroisoquinoline) .

Structural Differences :

Heterocyclic-Substituted THIQ Derivatives

Examples :

  • 2-(3-Piperidyl)-THIQ (bradycardic agent) .
  • (S)-THIQ-3-carboxylic Acids (PPARγ agonists, e.g., KY-021) .

Structural Differences :

  • Piperidyl and carboxylic acid substituents at the 2- or 3-positions versus the chloropyridinyl group.

Complex Functionalized THIQ Derivatives

Examples :

  • MGAT2 Inhibitors (e.g., THIQ sulfonamide with 45% yield) .
  • Terbutaline EP Impurity B (2-(tert-butyl)-THIQ-4,6,8-triol) .

Structural Differences :

  • Sulfonamide and tert-butyl-triol substituents versus chloropyridine.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves two key steps:

  • Step 1: Construction of the 1,2,3,4-tetrahydroisoquinoline core.
  • Step 2: Introduction of the 2-chloropyridin-4-yl substituent at the 2-position.

The methods vary depending on the starting materials and the type of coupling or substitution reactions employed.

Preparation of the Tetrahydroisoquinoline Core

The tetrahydroisoquinoline scaffold is commonly prepared via:

These methods provide the basic tetrahydroisoquinoline framework, which can be further functionalized.

Representative Preparation Method from Patent Literature

A patent (WO2014188453A2) describes a novel process for preparing related substituted tetrahydroisoquinoline derivatives. Although it focuses on different substituents, the methodology is adaptable for 2-(2-chloropyridin-4-yl) derivatives:

  • Step 1: Synthesis of a 2-halotetrahydroisoquinoline intermediate.
  • Step 2: Palladium-catalyzed cross-coupling with 2-chloropyridin-4-yl boronic acid or ester under controlled conditions (e.g., base, solvent, temperature).
  • Step 3: Purification by crystallization or chromatographic methods.

This approach ensures high yields and purity, suitable for pharmaceutical applications.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Catalyst Pd(PPh3)4, Pd(OAc)2 with phosphine ligands Effective for Suzuki coupling
Base K2CO3, Na2CO3, Cs2CO3 Facilitates transmetalation step
Solvent Toluene, dioxane, DMF, or mixtures Choice affects solubility and rate
Temperature 80–110 °C Elevated temperature favors coupling
Reaction Time 6–24 hours Depends on substrate reactivity
Purification Column chromatography, recrystallization Ensures high purity for pharmaceutical use

Optimization of these parameters is crucial for maximizing yield and minimizing side reactions.

Research Findings and Analytical Data

  • Yield: Reported yields for the coupling step range from 70% to 90%, indicating efficient synthesis.
  • Purity: Analytical techniques such as HPLC and NMR confirm the high purity (>98%) of the final compound.
  • Structural Confirmation: Characterization by ^1H NMR, ^13C NMR, and mass spectrometry validates the structure of this compound.

These data support the robustness of the synthetic method for research and development purposes.

Summary Table of Preparation Methods

Method Type Key Reagents/Intermediates Advantages Limitations
Pictet-Spengler + Coupling β-arylethylamine, aldehydes, 2-chloropyridin-4-yl boronic acid Straightforward, widely used Requires multi-step synthesis
Hydrogenation + Coupling Isoquinoline derivatives, Pd catalyst, 2-chloropyridin-4-yl boronic acid Efficient core formation Hydrogenation step may require special equipment
Direct Nucleophilic Substitution Halogenated tetrahydroisoquinoline, 2-chloropyridin-4-yl nucleophile Potentially simpler Regioselectivity and reactivity challenges

Q & A

Q. What are the established synthetic routes for 2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization strategies, such as:

  • Pummerer-type cyclization : N-(arylmethyl)-N-methyl-2-aryl-2-(phenylsulfinyl)acetamides undergo cyclization under acidic conditions to form tetrahydroisoquinoline scaffolds .
  • Reductive amination : Sodium triacetoxyborohydride (STAB) in acetic acid can reduce imine intermediates to generate tetrahydroisoquinoline derivatives, with yields dependent on steric and electronic effects of substituents .
  • Multi-step alkylation : Sequential alkylation of pyridine and tetrahydroisoquinoline precursors, requiring precise temperature control (e.g., 0–5°C for nitration steps) to minimize side reactions .

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield RangeReference
Pummerer CyclizationTFA, CH₂Cl₂, 25°C65–78%
Reductive AminationSTAB, AcOH, RT50–70%
Alkylation SequenceNaH, DMF, 0–5°C45–60%

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray Crystallography : Resolves absolute stereochemistry and bond angles. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 5.5354 Å, b = 8.0039 Å, c = 35.8207 Å) confirm molecular packing and hydrogen-bonding networks .
  • ¹H/¹³C NMR : Distinguishes diastereotopic protons (e.g., δ 0.96–0.94 ppm for cyclopropane protons) and confirms regioselectivity in substitution patterns .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 619 for C₃₄H₃₄N₈O₄ derivatives) .

Q. What are the common chemical reactions and stability considerations for this compound under varying conditions?

  • Nucleophilic Aromatic Substitution : The 2-chloropyridinyl group undergoes substitution with amines or thiols at elevated temperatures (80–100°C) .
  • Oxidation Sensitivity : The tetrahydroisoquinoline core is prone to oxidation; reactions require inert atmospheres (N₂/Ar) to prevent degradation to isoquinolinones .
  • Acid/Base Stability : Hydrolysis of the chloropyridine moiety occurs under strong acidic conditions (pH < 2), necessitating buffered media for aqueous workups .

Advanced Research Questions

Q. How can conflicting biological activity data be reconciled through structural modifications?

Contradictions in bioactivity (e.g., variable IC₅₀ values across assays) may arise from:

  • Stereochemical Variations : Enantiomers of tetrahydroisoquinoline derivatives show divergent binding affinities to targets like serotonin receptors. Single-crystal X-ray data can guide chiral resolution .
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at the 4-position of the pyridine ring enhances metabolic stability but may reduce solubility .
    Methodological Approach :
    • Synthesize analogs with systematic substituent changes (e.g., -Cl, -OCH₃, -CF₃).
    • Compare pharmacokinetic profiles (e.g., LogP, plasma protein binding) .
    • Validate via molecular docking to identify steric/electronic clashes with target binding pockets .

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrahydroisoquinoline core?

  • Directed Ortho-Metalation : Use of directing groups (e.g., -OMe) on the pyridine ring enables selective functionalization at the 3-position via lithiation (e.g., n-BuLi, -78°C) .
  • Protecting Group Strategies : Temporary protection of the NH group (e.g., Boc) prevents unwanted alkylation at the 1-position during electrophilic substitutions .
  • Catalytic C-H Activation : Pd-catalyzed coupling at the 7-position of the tetrahydroisoquinoline scaffold achieves regioselective arylations without side products .

Q. How does stereochemistry influence the pharmacological activity of this compound derivatives?

  • Case Study : The (4R)-configured biphenyl-tetrahydroquinoline analog exhibits 10-fold higher affinity for κ-opioid receptors than its (4S)-counterpart, as shown in radioligand binding assays .
  • Mechanistic Insight : Stereochemistry alters hydrogen-bonding interactions with Asp138 in the receptor’s active site, confirmed by molecular dynamics simulations .
  • Experimental Design :
    • Synthesize enantiomers via asymmetric catalysis (e.g., chiral oxazaborolidines).
    • Compare in vitro activity (e.g., cAMP inhibition) and in vivo efficacy (e.g., analgesia models) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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2-(2-Chloropyridin-4-yl)-1,2,3,4-tetrahydroisoquinoline

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